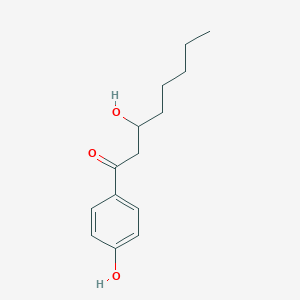
3-Hydroxy-1-(4-hydroxyphenyl)octan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-1-(4-hydroxyphenyl)octan-1-one is an organic compound with the molecular formula C14H20O3 It is characterized by the presence of hydroxy groups on both the phenyl ring and the octanone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(4-hydroxyphenyl)octan-1-one typically involves the catalytic hydrogenation of the oxo group in the precursor compound. This process yields 1-(4-hydroxyphenyl)octane-1,3-diol and 1-(4-hydroxyphenyl)octan-3-ol, which can be further converted into benzyl ethers containing hydroxy groups, 1,3-diol fragments, or chlorine atoms in the side chain .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-1-(4-hydroxyphenyl)octan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions include 1-(4-hydroxyphenyl)octane-1,3-diol, 1-(4-hydroxyphenyl)octan-3-ol, and various benzyl ethers .
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-1-(4-hydroxyphenyl)octan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of liquid crystalline compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of materials with specific properties, such as liquid crystals.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-1-(4-hydroxyphenyl)octan-1-one involves its interaction with molecular targets through its hydroxy groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Hydroxyphenyl)-2-octen-1-one: Contains an α,β-unsaturated ketone group.
3-Chloro-1-(4-hydroxyphenyl)octan-1-one: Contains a β-chloro ketone moiety.
Uniqueness
Its ability to form liquid crystalline compounds sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
848478-61-5 |
|---|---|
Molekularformel |
C14H20O3 |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
3-hydroxy-1-(4-hydroxyphenyl)octan-1-one |
InChI |
InChI=1S/C14H20O3/c1-2-3-4-5-13(16)10-14(17)11-6-8-12(15)9-7-11/h6-9,13,15-16H,2-5,10H2,1H3 |
InChI-Schlüssel |
AOVINOFKTJBJLM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CC(=O)C1=CC=C(C=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


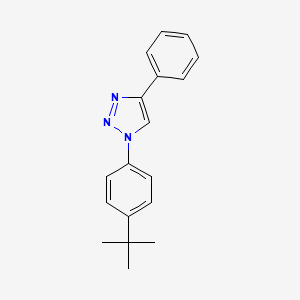
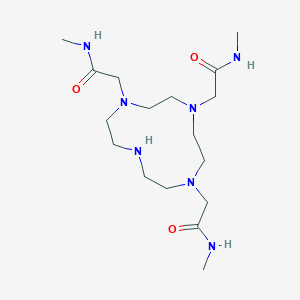

![2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane](/img/structure/B12522786.png)

silane](/img/structure/B12522793.png)
![1H-Pyrazole-3-propanol, 1-(cyclohexylmethyl)-5-[4-(methylthio)phenyl]-](/img/structure/B12522809.png)
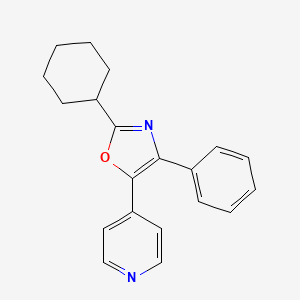
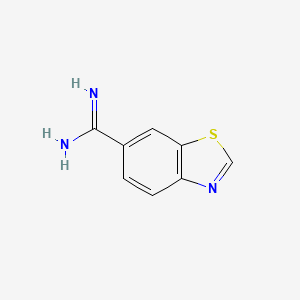
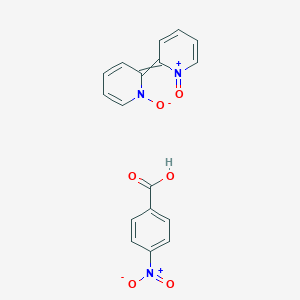
![Ethyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12522847.png)
![N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide](/img/structure/B12522855.png)
![2-(Dibenzo[b,d]thiophene-2-carbonyl)benzene-1-sulfonic acid](/img/structure/B12522856.png)

